
5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as BBPT, is a thiazolidinedione compound that has been widely studied for its potential applications in various fields of research. This compound is a derivative of thiazolidinedione and has been found to possess several unique properties that make it a promising candidate for further investigation.
Mecanismo De Acción
5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione exerts its biological effects through a variety of mechanisms. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. In addition, it has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been found to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α, and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been found to inhibit the proliferation and migration of cancer cells, and induce cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. In addition, it has been found to exhibit low toxicity and minimal side effects in animal studies. However, one limitation of 5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. One area of interest is the development of 5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione-based drugs for the treatment of neurodegenerative diseases and cancer. In addition, further studies are needed to elucidate the precise mechanisms of action of 5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione and to identify potential targets for drug development. Finally, future research should focus on optimizing the synthesis and formulation of 5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione to improve its bioavailability and efficacy.
Métodos De Síntesis
5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 3-bromobenzaldehyde and thiazolidine-2,4-dione. The reaction is typically carried out in the presence of a base catalyst such as piperidine or triethylamine and an organic solvent such as ethanol or methanol.
Aplicaciones Científicas De Investigación
5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various fields of research. It has been found to possess potent anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(5E)-5-[(3-bromophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO2S/c17-12-6-4-5-11(9-12)10-14-15(19)18(16(20)21-14)13-7-2-1-3-8-13/h1-10H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJCCIVUAKDYPN-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139723.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139732.png)
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5139737.png)
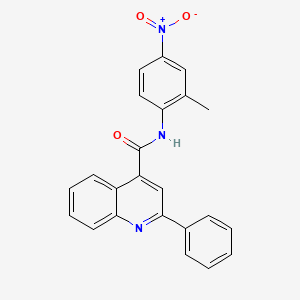
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5139754.png)
![ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5139756.png)
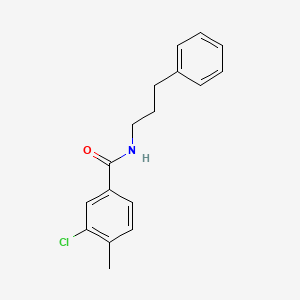
![N-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5139781.png)
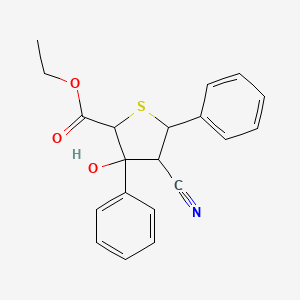
![1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone](/img/structure/B5139794.png)
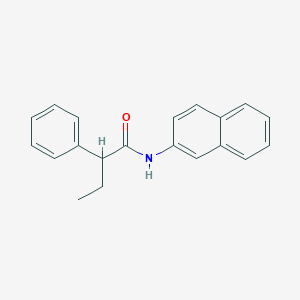
![9-(4-methoxyphenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139812.png)
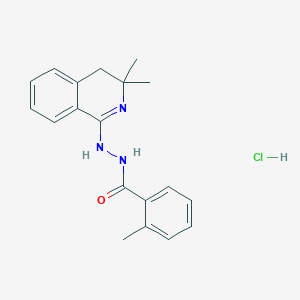
![1-[4-oxo-4-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)butyl]-2-piperidinone](/img/structure/B5139826.png)